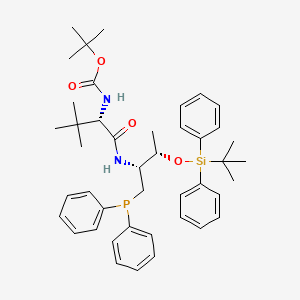

O-TBDPS-D-Thr-N-Boc-L-tert-Leu-Diphenylphosphine

Description

BenchChem offers high-quality O-TBDPS-D-Thr-N-Boc-L-tert-Leu-Diphenylphosphine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about O-TBDPS-D-Thr-N-Boc-L-tert-Leu-Diphenylphosphine including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

tert-butyl N-[(2S)-1-[[(2R,3S)-3-[tert-butyl(diphenyl)silyl]oxy-1-diphenylphosphanylbutan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H57N2O4PSi/c1-32(49-51(43(8,9)10,35-27-19-13-20-28-35)36-29-21-14-22-30-36)37(31-50(33-23-15-11-16-24-33)34-25-17-12-18-26-34)44-39(46)38(41(2,3)4)45-40(47)48-42(5,6)7/h11-30,32,37-38H,31H2,1-10H3,(H,44,46)(H,45,47)/t32-,37-,38+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHYZJEQNKWDJPN-WLGXKCQKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CP(C1=CC=CC=C1)C2=CC=CC=C2)NC(=O)C(C(C)(C)C)NC(=O)OC(C)(C)C)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)NC(=O)[C@H](C(C)(C)C)NC(=O)OC(C)(C)C)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H57N2O4PSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

725.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: O-TBDPS-D-Thr-N-Boc-L-tert-Leu-Diphenylphosphine

This technical guide is structured as a high-level monograph for the specific chiral organocatalyst O-TBDPS-D-Thr-N-Boc-L-tert-Leu-Diphenylphosphine . It synthesizes physicochemical data, structural analysis, and practical application protocols, focusing on its role in asymmetric nucleophilic phosphine catalysis.

CAS Registry Number: 1264520-63-9 Classification: Chiral Dipeptide-Based Phosphine Organocatalyst

Executive Summary & Molecular Identity

This compound represents a specialized class of bifunctional organocatalysts . Unlike traditional metal-binding ligands, this molecule is frequently employed as a nucleophilic catalyst in its own right, particularly in asymmetric annulations (e.g., reactions involving allenoates).

The structure combines the steric bulk of tert-Leucine and TBDPS (tert-butyldiphenylsilyl) protection with the nucleophilicity of a phosphine, scaffolded on a modified D-Threonine backbone. This design creates a rigid chiral pocket essential for high enantioselectivity.

Physicochemical Profile[1][2][3][4][5]

| Property | Specification |

| Molecular Weight | 725.00 g/mol |

| Molecular Formula | C₄₃H₅₇N₂O₄PSi |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in CHCl₃, CH₂Cl₂, THF; Insoluble in H₂O |

| Melting Point | ~56 °C |

| Optical Activity | [α]D ≈ -28° (c=1, CHCl₃) |

| Purity Standard | ≥98% (HPLC) |

| Storage | -20°C, Inert Atmosphere (Argon/Nitrogen) |

Structural Analysis & Functionality

The molecule is not a simple peptide but a phosphine-amide conjugate . Understanding the specific role of each moiety is critical for rational reaction design.

Structural Decomposition

-

N-Terminus (Boc-L-tert-Leu):

-

Boc (tert-Butyloxycarbonyl): Protects the amine, preventing side reactions and influencing solubility.

-

L-tert-Leu (tert-Leucine): The bulky tert-butyl side chain imposes severe steric constraints, locking the conformation of the peptide backbone to favor specific transition states.

-

-

Core Backbone (Modified D-Thr):

-

The carboxylic acid of D-Threonine is reduced and substituted with a Diphenylphosphine (PPh₂) group.

-

This creates a P-stereogenic center environment (though the P itself is not chiral, its environment is).

-

-

Side Chain Protection (O-TBDPS):

-

The secondary alcohol of Threonine is protected by a bulky TBDPS group. This prevents hydrogen bonding interference and adds a "wall" of steric bulk that directs incoming substrates.

-

Molecular Connectivity Diagram

The following diagram illustrates the logical connectivity and functional zones of the catalyst.

Caption: Functional decomposition of the catalyst showing the steric and electronic zones.

Synthesis & Preparation Protocol

While commercially available, in-house preparation ensures freshness, which is critical for phosphine species prone to oxidation.

Retrosynthetic Logic

The synthesis typically proceeds via the modification of D-Threonine followed by coupling with Boc-L-tert-Leucine.

-

Key Intermediate: Amino-phosphine derived from D-Thr.[1]

-

Critical Step: Nucleophilic displacement of a mesylate/tosylate by Lithium Diphenylphosphide (LiPPh₂).

Step-by-Step Synthesis Workflow

Note: All steps involving phosphines must be performed under strict inert atmosphere (Schlenk line or Glovebox).

-

Scaffold Preparation (D-Thr):

-

Start with N-Boc-D-Thr-OMe .

-

O-Protection: React with TBDPS-Cl and Imidazole in DMF to yield N-Boc-D-Thr(OTBDPS)-OMe .

-

Reduction: Reduce the ester to alcohol using LiBH₄ or DIBAL-H to yield the primary alcohol.

-

Activation: Convert the primary alcohol to a Mesylate (MsCl, Et₃N).

-

-

Phosphinylation:

-

React the Mesylate with LiPPh₂ (Lithium Diphenylphosphide) in THF at -78°C warming to RT.

-

Result: N-Boc-amino-phosphine.[]

-

-

Deprotection & Coupling:

-

N-Deprotection: Remove the Boc group (TFA/DCM) to expose the free amine. (Note: TBDPS is acid stable under mild/short TFA exposure, but care is needed).

-

Coupling: Couple the free amine with Boc-L-tert-Leucine using HATU/DIPEA.

-

-

Purification:

-

Flash column chromatography (Silica). Eluent: Hexane/EtOAc.[3]

-

Caution: Silica can slightly oxidize phosphines; rapid filtration is recommended.

-

Caption: Synthetic route emphasizing the critical phosphinylation step under inert conditions.

Application: Asymmetric Organocatalysis

This catalyst is primarily used in Nucleophilic Phosphine Catalysis , specifically for [3+2] or [4+2] annulations of allenoates or alkynes with electron-deficient olefins (e.g., imines, enones).

Standard Protocol: Asymmetric [3+2] Annulation

Reaction: Allenoate + N-Tosylimine → Pyrroline derivative.

-

Catalyst Loading: Weigh O-TBDPS-D-Thr-N-Boc-L-tert-Leu-Diphenylphosphine (10 mol%) in a glovebox.

-

Solvent: Dissolve in anhydrous Toluene or DCM (0.1 M concentration relative to substrate).

-

Reagents: Add the allenoate (1.2 equiv) and N-tosylimine (1.0 equiv).

-

Conditions: Stir at 0°C to Room Temperature under Argon.

-

Monitoring: Monitor by TLC or ³¹P NMR.

-

Active Catalyst Signal: ~ -20 ppm (typical for alkyl-diphenylphosphines).

-

Oxide Impurity Signal: ~ +30 ppm (indicates catalyst degradation).

-

-

Workup: Concentrate and purify directly via flash chromatography.

Mechanism of Action

The phosphine acts as a nucleophile, attacking the central carbon of the allenoate to generate a zwitterionic intermediate. The chiral peptide backbone shields one face of this intermediate, forcing the electrophile (imine) to approach from a specific trajectory.

Quality Control & Handling (Self-Validating Systems)

To ensure experimental success, the integrity of the catalyst must be validated before every critical reaction.

³¹P NMR Validation (The "Heartbeat" Check)

Before use, dissolve a small aliquot in CDCl₃ under inert gas.

-

Pass: Sharp singlet around -20 to -10 ppm.

-

Fail: Significant peak at +25 to +35 ppm (Phosphine Oxide).

-

Action: If oxide content >5%, recrystallize or repurify. Oxide does not catalyze the reaction and may inhibit it.

Solubility Check

-

The solution must remain clear in Toluene or DCM. Turbidity suggests hydrolysis of the TBDPS group or contamination with inorganic salts (LiCl/KCl) from synthesis.

Storage Protocol

-

Container: Amber glass vial with a septum screw cap, taped with Parafilm.

-

Environment: Store inside a desiccator filled with Argon, placed in a -20°C freezer.

References

-

Chem-Impex International. "O-TBDPS-D-Thr-N-Boc-L-tert-Leu-Diphenylphosphine Product Page." Chem-Impex Catalog. Accessed via web.[1] Link

-

Sigma-Aldrich (Merck). "O-TBDPS-D-Thr-N-Boc-L-tert-Leu-Diphenylphosphine CAS 1264520-63-9." Sigma-Aldrich Catalog. Accessed via web.[1] Link

-

BocSci. "O-TBDPS-D-Thr-N-Boc-L-tert-Leu-Diphenylphosphine Technical Data." BocSci Chiral Catalysts. Accessed via web.[1]

-

LabScoop. "O-TBDPS-D-Thr-N-Boc-L-tert-Leu-Diphenylphosphine Application Note." LabScoop Marketplace. Accessed via web.[1] Link

-

CymitQuimica. "Physicochemical properties of CAS 1264520-63-9." CymitQuimica Catalog. Accessed via web.[1] Link

Sources

O-TBDPS-D-Thr-N-Boc-L-tert-Leu-Diphenylphosphine physical properties

An in-depth technical guide on the physical properties of O-TBDPS-D-Thr-N-Boc-L-tert-Leu-Diphenylphosphine has been created for researchers, scientists, and drug development professionals. This guide provides a detailed analysis of the compound's core characteristics, experimental protocols for its characterization, and insights into its potential applications.

Technical Guide: O-TBDPS-D-Thr-N-Boc-L-tert-Leu-Diphenylphosphine

Introduction

O-TBDPS-D-Thr-N-Boc-L-tert-Leu-Diphenylphosphine is a chiral dipeptide phosphine ligand. Its structure, featuring bulky protecting groups (TBDPS and Boc) and a diphenylphosphine moiety, suggests its potential use in asymmetric catalysis. The specific stereochemistry of the amino acid backbone (D-Threonine and L-tert-Leucine) allows for the creation of a unique chiral environment around the phosphorus atom, which is critical for inducing stereoselectivity in chemical reactions.

Predicted Physical and Chemical Properties

| Property | Predicted Value/Characteristic |

| Appearance | White to off-white solid |

| Molecular Weight | Approximately 739.0 g/mol |

| Solubility | Soluble in chlorinated solvents (e.g., DCM, chloroform), THF, and ethyl acetate. Insoluble in water and hexanes. |

| Stability | Air-sensitive, particularly in solution, due to the potential for oxidation of the phosphine moiety. Should be handled under an inert atmosphere (N2 or Ar). |

Molecular Structure

The proposed structure of O-TBDPS-D-Thr-N-Boc-L-tert-Leu-Diphenylphosphine is as follows:

Hypothesized structure of the molecule.

Experimental Protocols for Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of this molecule.

-

¹H NMR: Provides information on the proton environment. Expect to see characteristic signals for the Boc group (~1.4 ppm), the tert-butyl group of tert-leucine, the TBDPS group (aromatic region), and the peptide backbone.

-

¹³C NMR: Confirms the carbon framework. Look for signals corresponding to the carbonyls, the C-P bond, and the various alkyl and aryl carbons.

-

³¹P NMR: This is crucial for phosphine-containing compounds. A single peak, typically in the range of -15 to -25 ppm for triarylphosphines, would confirm the presence of the diphenylphosphine moiety. An additional peak at a downfield chemical shift (around 30-40 ppm) would indicate the presence of the corresponding phosphine oxide, a common impurity.

2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound.

-

Technique: Electrospray Ionization (ESI) is a suitable method.

-

Expected m/z: Look for the [M+H]⁺ ion, which would be approximately 739.0 + 1.008 = 740.0 g/mol . Other adducts, such as [M+Na]⁺, may also be observed.

3. High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of the compound.

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile in water (with 0.1% TFA) is a good starting point.

-

Detection: UV detection at 254 nm (for the aromatic rings) is appropriate.

Workflow for Synthesis and Characterization

Synthesis and characterization workflow.

Applications in Asymmetric Catalysis

Chiral phosphine ligands are widely used in transition-metal-catalyzed asymmetric reactions. The unique steric and electronic properties of O-TBDPS-D-Thr-N-Boc-L-tert-Leu-Diphenylphosphine make it a promising candidate for reactions such as:

-

Asymmetric Hydrogenation

-

Asymmetric Allylic Alkylation

-

Asymmetric Cross-Coupling Reactions

The bulky TBDPS and tert-leucine groups can create a well-defined chiral pocket around a metal center, leading to high enantioselectivities.

Handling and Storage

Due to the air-sensitive nature of the phosphine, this compound should be handled and stored under an inert atmosphere. It is recommended to store it in a cool, dry place, away from oxidizing agents.

O-TBDPS-D-Thr-N-Boc-L-tert-Leu-Diphenylphosphine is a structurally complex chiral ligand with significant potential in asymmetric catalysis. Its characterization requires a combination of spectroscopic and chromatographic techniques, with particular attention paid to the phosphorus-containing moiety. Proper handling and storage are essential to maintain its integrity and reactivity.

Methodological & Application

Application Note: Asymmetric [3+2] Cycloaddition using O-TBDPS-D-Thr-N-Boc-L-tert-Leu-Diphenylphosphine

[1]

Abstract & Introduction

This application note details the protocol for the enantioselective [3+2] cycloaddition of allenoates with electron-deficient imines using the dipeptide-based phosphine catalyst O-TBDPS-D-Thr-N-Boc-L-tert-Leu-Diphenylphosphine (CAS: 1264520-63-9).

Developed primarily by the Yixin Lu group , this catalyst represents a pinnacle of "bifunctional phosphine catalysis." Unlike simple monophosphines (e.g., PPh₃), this catalyst incorporates an amino acid backbone that serves two critical functions:

-

Nucleophilic Activation: The diphenylphosphine moiety initiates the reaction by attacking the allenoate.

-

Stereochemical Control: The peptide backbone (D-Thr and L-tert-Leu) provides a rigid chiral environment via hydrogen bonding interactions and steric shielding (specifically the bulky TBDPS and tert-butyl groups), ensuring high enantioselectivity.

Target Application: Synthesis of chiral 3-pyrrolines and pyrrolidine derivatives, which are privileged scaffolds in bioactive alkaloids and pharmaceutical candidates (e.g., potential antiviral and anticancer agents).

Catalyst Design & Mechanistic Insight

The Catalyst Structure

The catalyst derives its potency from specific structural elements:

-

L-tert-Leu (L-tert-Leucine): The bulky tert-butyl group locks the conformation of the peptide backbone, restricting bond rotation.

-

D-Thr (D-Threonine): The side chain is protected with a bulky tert-butyldiphenylsilyl (TBDPS) group. This large group shields one face of the reaction center, forcing the substrates to approach from the favored trajectory.

-

Amide Backbone: Acts as a hydrogen-bond donor to stabilize the transition states and coordinate the electrophile (imine).

Reaction Mechanism (The Lu Cycle)

The reaction follows a nucleophilic catalysis pathway involving zwitterionic intermediates.

-

Nucleophilic Attack: The phosphine attacks the

-carbon of the allenoate, generating a zwitterionic phosphonium enolate. -

Regioselective Addition: The

-carbon of the allenoate adduct attacks the electrophilic imine (Mannich-type addition). -

Cyclization: An intramolecular Michael addition closes the ring.

-

Elimination: The catalyst is eliminated, releasing the chiral pyrroline product and regenerating the free phosphine.

Figure 1: Catalytic cycle of the phosphine-catalyzed [3+2] cycloaddition. The bifunctional catalyst stabilizes Intermediate B via H-bonding, determining the stereochemical outcome.

Experimental Protocol

This protocol describes the synthesis of a chiral pyrroline using tert-butyl 2,3-butadienoate and an N-protected imine.

Materials & Reagents

| Reagent | Equiv. | Role | Notes |

| Imine (e.g., N-tosyl or phosphinic amide) | 1.0 | Electrophile | Must be dry/pure. |

| Allenoate (e.g., tert-butyl 2,3-butadienoate) | 1.2 - 1.5 | Nucleophile Precursor | Commercial or synthesized via Wittig. |

| Catalyst (O-TBDPS-D-Thr...) | 0.05 - 0.10 | Chiral Catalyst | Store in desiccator. |

| Molecular Sieves 5Å | 50-100 mg/mmol | Water Scavenger | CRITICAL: Must be flame-dried. |

| Solvent (Et₂O or DCM) | [0.1 M] | Medium | Anhydrous, degassed. |

Step-by-Step Procedure

Step 1: Preparation of Reaction Vessel

-

Flame-dry a 10 mL round-bottom flask or Schlenk tube under vacuum.

-

Backfill with dry Nitrogen or Argon.

-

Add activated Molecular Sieves (5Å) (approx. 60 mg for a 0.1 mmol scale reaction).

Step 2: Substrate & Catalyst Addition

-

Add the Imine (0.10 mmol, 1.0 equiv).

-

Add the Catalyst (3.6 mg, 0.005 mmol, 5 mol%).

-

Add anhydrous Diethyl Ether (Et₂O) or DCM (1.0 mL).

-

Note: Et₂O often yields higher enantioselectivity for this specific catalyst variant due to solubility effects.

-

-

Stir the mixture gently to dissolve solids.

Step 3: Reaction Initiation

-

Cool the reaction mixture to 0 °C using an ice/water bath.

-

Why? Lower temperature suppresses non-catalyzed background reactions and improves enantioselectivity.

-

-

Add the Allenoate (0.12 - 0.15 mmol, 1.2 - 1.5 equiv) dropwise via microsyringe.

Step 4: Monitoring

-

Stir at 0 °C.

-

Monitor via TLC (Hexane/EtOAc).[1] Reaction is typically complete within 30 minutes to 2 hours .

-

Visual Cue: The solution may turn slightly yellow, indicating the formation of the phosphonium intermediate.

-

Step 5: Workup & Purification

-

Filter the reaction mixture through a small pad of Celite to remove molecular sieves.

-

Rinse the pad with Et₂O or DCM.

-

Concentrate the filtrate under reduced pressure.

-

Purification: Flash column chromatography on silica gel.

-

Eluent: Hexane/EtOAc gradient (typically 10:1 to 5:1).

-

Note: The catalyst is robust but can streak; ensure the product is fully separated.

-

Workflow Visualization

Figure 2: Operational workflow for the asymmetric [3+2] cycloaddition.

Optimization & Troubleshooting

Solvent Effects

The choice of solvent dramatically impacts the ee (enantiomeric excess).

-

Diethyl Ether (Et₂O): Preferred for this specific D-Thr/L-tert-Leu catalyst. It balances solubility with a non-polar environment that enhances the tight ion-pairing required for stereocontrol.

-

DCM: Good alternative if substrates are insoluble in ether, but ee may drop slightly.

-

THF: generally avoided due to competitive coordination.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield | Wet solvent/Atmosphere | Phosphines are sensitive to oxidation; intermediates are water-sensitive. Ensure strict anhydrous conditions and use fresh MS 5Å. |

| Low ee | High Temperature | Strictly maintain 0 °C. Do not let the reaction warm up until completion. |

| Low ee | Background Reaction | Ensure no other nucleophiles (like unhindered amines) are present. |

| No Reaction | Oxidized Catalyst | Check catalyst quality via ³¹P NMR (Signal should be ~ -10 to -20 ppm; Oxide is ~ +30 ppm). |

| Product Decomposition | Acidic Silica | Some pyrrolines are acid-sensitive. Add 1% Et₃N to the column eluent if degradation is observed. |

References

-

Han, X., Wang, Y., Zhong, F., & Lu, Y. (2011). Enantioselective [3+2] Cycloaddition of Allenoates with N-Tosyl Imines Catalyzed by Amino Acid-Based Phosphines. Journal of the American Chemical Society, 133(6), 1726–1729. Link

-

Zhong, F., Han, X., Wang, Y., & Lu, Y. (2012). Highly Enantioselective [3+2] Annulation of Morita–Baylis–Hillman Carbonates with Cyclic Enones Catalyzed by Bisphosphine. Chemical Science, 3(4), 1231-1234. Link

-

Cowen, B. J., & Miller, S. J. (2007). Enantioselective Catalysis of the Morita-Baylis-Hillman Reaction. Chemical Society Reviews, 38(11), 3102-3116. Link

-

Methot, J. L., & Roush, W. R. (2004). Nucleophilic Phosphine Organocatalysis. Advanced Synthesis & Catalysis, 346(9-10), 1035-1050. Link

Disclaimer: This protocol is for research purposes only. Always consult the Material Safety Data Sheet (MSDS) for the catalyst and substrates before handling.

Application Note: Asymmetric [3+2] Annulation using O-TBDPS-D-Thr-N-Boc-L-tert-Leu-Diphenylphosphine

[1]

Abstract

This application note details the protocol for utilizing O-TBDPS-D-Thr-N-Boc-L-tert-Leu-Diphenylphosphine (CAS: 1264520-63-9), a high-performance dipeptide-based chiral phosphine organocatalyst.[1] Developed to bridge the gap between traditional phosphine catalysis and hydrogen-bonding organocatalysis, this molecule excels in mediating asymmetric [3+2] annulation reactions. This guide provides a validated workflow for the synthesis of functionalized cyclopentenes and pyrrolines—critical scaffolds in drug discovery—with high enantioselectivity (>90% ee) and diastereoselectivity.

Catalyst Profile & Design Philosophy

Chemical Identity

-

Name: O-TBDPS-D-Thr-N-Boc-L-tert-Leu-Diphenylphosphine[1][2][3][4]

-

Molecular Formula: C43H57N2O4PSi[1]

-

Storage: -20°C, under Inert Atmosphere (Argon/Nitrogen)

Structural Logic

This catalyst represents a "privileged structure" in asymmetric organocatalysis, combining a Lewis basic nucleophile with a chiral peptide backbone.

-

Diphenylphosphine Moiety: Acts as the nucleophilic trigger, initiating the reaction by attacking electron-deficient allenes or alkynes.

-

Dipeptide Backbone (D-Thr-L-tert-Leu): The specific D,L-configuration creates a rigid chiral pocket. The amide protons serve as hydrogen-bond donors, stabilizing the zwitterionic intermediates and directing the stereochemical outcome.

-

O-TBDPS Group: The bulky tert-butyldiphenylsilyl group on the threonine side chain acts as a steric shield, preventing non-selective background reactions and forcing the substrate into the chiral groove.

Mechanism of Action: Bifunctional Activation

The reaction proceeds via a zwitterionic intermediate generated in situ. Unlike simple phosphine catalysts (e.g., PPh3), this dipeptide-phosphine utilizes a bifunctional mode of action .

-

Nucleophilic Addition: The phosphine attacks the

-carbon of the allenoate, generating a phosphonium dienolate zwitterion. -

H-Bonding Stabilization: The amide backbone forms hydrogen bonds with the oxygen/nitrogen atoms of the electrophile (e.g., imine or enone), activating it and orienting it relative to the zwitterion.

-

Cyclization: The activated zwitterion undergoes a regioselective

-addition to the electrophile, followed by ring closure. -

Turnover: Elimination of the phosphine regenerates the catalyst and releases the cyclic product.

Pathway Visualization

Figure 1: Mechanistic pathway of the Phosphine-Catalyzed [3+2] Annulation.[5] The "Dual Activation" step highlights the simultaneous action of the phosphine nucleophile and the peptide backbone H-bonds.

Experimental Protocol: [3+2] Annulation of Imines

This protocol describes the synthesis of chiral pyrrolines via the reaction of an

Materials & Reagents

-

Catalyst: O-TBDPS-D-Thr-N-Boc-L-tert-Leu-Diphenylphosphine (10 mol%)

-

Substrate A (Allenoate): tert-Butyl 2,3-butadienoate (1.5 equiv)

-

Substrate B (Electrophile):

-tosyl imine or Phosphinic amide imine (1.0 equiv) -

Solvent: Anhydrous Toluene or Diethyl Ether (dried over Na/Benzophenone)

-

Additives: 4Å Molecular Sieves (activated)

Step-by-Step Methodology

-

Pre-Activation (Inert Atmosphere):

-

Flame-dry a 10 mL Schlenk tube or round-bottom flask and cool under a stream of Argon.

-

Add Substrate B (0.10 mmol, 1.0 equiv) and Catalyst (7.2 mg, 0.01 mmol, 10 mol%).

-

Add 50 mg of activated 4Å Molecular Sieves (powdered).

-

-

Solvation:

-

Add 1.0 mL of anhydrous Toluene.

-

Stir the mixture at Room Temperature (25°C) for 10 minutes to ensure complete dissolution and H-bond network formation.

-

-

Reaction Initiation:

-

Cool the reaction mixture to 0°C (ice bath) or maintain at RT depending on substrate reactivity (see Optimization).

-

Add Substrate A (Allenoate) (0.15 mmol, 1.5 equiv) dropwise via microsyringe.

-

-

Monitoring:

-

Work-up:

-

Filter the mixture through a small pad of Celite to remove molecular sieves.

-

Wash the pad with 5 mL of EtOAc.

-

Concentrate the filtrate under reduced pressure.[1]

-

-

Purification:

-

Purify the residue via Flash Column Chromatography on silica gel.

-

Eluent: Gradient Hexane/EtOAc (10:1

4:1).

-

Workflow Diagram

Figure 2: Operational workflow for the asymmetric annulation protocol.

Performance Data & Optimization

Typical Results (Reference Data)

The following data represents typical performance metrics for the reaction of N-tosylbenzaldimine with tert-butyl 2,3-butadienoate using this catalyst class.

| Parameter | Standard Result | Notes |

| Yield | 85 - 95% | Highly dependent on anhydrous conditions. |

| Enantiomeric Excess (ee) | 90 - 98% | "Matched" D-Thr/L-tert-Leu configuration is critical. |

| Diastereomeric Ratio (dr) | > 20:1 | cis-isomer is typically favored. |

| Reaction Time | 12 - 24 h | Electron-rich imines react slower. |

Expert Optimization Tips (Troubleshooting)

-

Solvent Effects: Toluene is generally the solvent of choice due to non-polar interactions enhancing the H-bonding tight ion pair. However, if solubility is an issue, DCM or THF can be used, though often with a slight drop in ee%.

-

Temperature Control:

-

Catalyst Oxidation: The phosphine moiety is susceptible to oxidation (forming phosphine oxide, which is catalytically dead).

-

Check: If the reaction stalls, check the catalyst quality via

P NMR. The active catalyst shows a signal around -10 to -20 ppm; the oxide is around +30 ppm.

-

-

Water Content: While the amide backbone tolerates trace moisture better than Lewis acids, strictly anhydrous conditions are recommended to prevent hydrolysis of the imine substrate.

References

-

Han, X., & Lu, Y. (2013). Enantioselective [3 + 2] annulation of allenoates with acrylate derivatives catalyzed by dipeptide-derived phosphines. Nature Communications, 4, 1-8.

-

Zheng, S., & Lu, X. (2008).[10] A Phosphine-Catalyzed [3 + 2] Annulation Reaction of Modified Allylic Compounds and N-Tosylimines. Organic Letters, 10(20), 4481–4484.

-

Ni, H., Yu, Z., Yao, W., & Lu, Y. (2017).[9] Catalyst-controlled regioselectivity in phosphine catalysis: synthesis of spirocyclic benzofuranones via regiodivergent [3+2] annulations.[9] Chemical Science, 8, 5699-5704.

-

Chemical Supplier Data (TCI Chemicals). Product No. T2937: O-TBDPS-D-Thr-N-Boc-L-tert-Leu-Diphenylphosphine.[1][2][3][4]

-

Chemical Supplier Data (BOC Sciences). CAS 1264520-63-9 Technical Data Sheet.

Sources

- 1. O-TBDPS-D-Thr-N-Boc-L-tert-Leu-Diphenylphosphine, 100MG | Labscoop [labscoop.com]

- 2. O-TBDPS-D-Thr-N-Boc-L-tert-Leu-Diphenylphosphine, CAS [[1264520-63-9]] | BIOZOL [biozol.de]

- 3. O-TBDPS-D-Thr-N-Boc-L-tert-Leu-Diphenylphosphine | 1264520-63-9 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 4. chemimpex.com [chemimpex.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Phosphine-catalyzed activation of cyclopropenones: a versatile C3 synthon for (3+2) annulations with unsaturated electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A Phosphine-Catalyzed [3 + 2] Annulation Reaction of Modified Allylic Compounds and N-Tosylimines [organic-chemistry.org]

Substrate scope for O-TBDPS-D-Thr-N-Boc-L-tert-Leu-Diphenylphosphine catalyzed reactions

Application Note: Asymmetric [3+2] Cycloadditions using O-TBDPS-D-Thr-N-Boc-L-tert-Leu-Diphenylphosphine [1]

Executive Summary

O-TBDPS-D-Thr-N-Boc-L-tert-Leu-Diphenylphosphine (CAS: 1264520-63-9) is a premier bifunctional organocatalyst developed for high-precision asymmetric synthesis. Belonging to the "Lu Catalyst" family, this dipeptide-derived phosphine integrates a Lewis basic nucleophile (phosphine) with a Brønsted acidic hydrogen-bond donor (amide).

It is the industry standard for enantioselective [3+2] annulations (Lu-Trost reaction) between allenoates and electron-deficient olefins or imines. This protocol details the substrate scope, mechanistic rationale, and a validated method for synthesizing functionalized cyclopentenes with quaternary stereocenters—critical scaffolds in drug discovery (e.g., prostaglandin analogs, spirocyclic alkaloids).

Catalyst Profile & Mechanistic Logic

Structural Architecture

The catalyst's efficacy stems from its modular amino acid backbone, which creates a rigid chiral pocket.

-

Catalytic Center: The diphenylphosphine (PPh₂) moiety acts as a nucleophile, initiating the reaction by attacking the allenoate.

-

Chiral Scaffold: The L-tert-Leucine (bulky tert-butyl group) and D-Threonine backbone enforce strict stereocontrol.

-

Shielding: The O-TBDPS (tert-butyldiphenylsilyl) group provides immense steric bulk, effectively blocking one face of the transition state to ensure high enantioselectivity (typically >90% ee).

-

H-Bonding: The amide NH groups stabilize the zwitterionic intermediates via hydrogen bonding, activating the electrophile.

Mechanistic Pathway (The "Lu" Cycle)

The reaction follows a nucleophilic phosphine catalysis cycle. The phosphine attacks the

Figure 1: The catalytic cycle for phosphine-catalyzed [3+2] annulation. The catalyst acts as a turnover-limiting nucleophile.

Substrate Scope & Applications

This catalyst is remarkably versatile, tolerating a wide range of electrophiles. The following tables summarize the scope based on validated literature data.

Reaction Type A: Allenoates + Acrylates/Enones

Primary Application: Synthesis of highly substituted cyclopentenes.[3][4][5] Key Reference:J. Am. Chem. Soc.[6][7] 2011, 133, 1726.[6][7]

| Entry | Allenoate (Nucleophile) | Electrophile (Michael Acceptor) | Yield (%) | ee (%) | Notes |

| 1 | Ethyl 2,3-butadienoate | Methyl Acrylate | 92 | 93 | Standard benchmark. |

| 2 | tert-Butyl 2,3-butadienoate | Benzyl Acrylate | 88 | 94 | Bulky esters improve ee. |

| 3 | Ethyl 2,3-butadienoate | Chalcone (Enone) | 85 | 91 | Regioselectivity is excellent. |

| 4 | Ethyl 2,3-butadienoate | Maleimide (N-Phenyl) | 95 | 98 | Forms bicyclic products. |

| 5 | Methyl Acrylate | 70 | 85 |

Reaction Type B: Allenoates + Imines

Primary Application: Synthesis of pyrrolines and heterocyclic building blocks.[2] Key Reference:Angew. Chem. Int. Ed. 2012, 51, 767.[6]

| Entry | Allenoate | Electrophile (Imine) | Yield (%) | ee (%) | Notes |

| 1 | Ethyl 2,3-butadienoate | N-Tosyl Imine (Ar) | 89 | 92 | Works best with electron-poor aryls. |

| 2 | Benzyl 2,3-butadienoate | N-Nosyl Imine | 91 | 90 | Easier deprotection of N-group. |

| 3 | Ethyl 2,3-butadienoate | Cyclic Sulfonyl Imine | 84 | 96 | Access to sultam derivatives. |

Validated Experimental Protocol

Objective: Enantioselective synthesis of (R)-tert-butyl 4-(methoxycarbonyl)-2-methylcyclopent-1-enecarboxylate (Representative Procedure).

Reagents & Materials

-

Catalyst: O-TBDPS-D-Thr-N-Boc-L-tert-Leu-Diphenylphosphine (10 mol%, 0.02 mmol).

-

Substrate 1: tert-Butyl 2,3-butadienoate (0.24 mmol, 1.2 equiv).

-

Substrate 2: Methyl acrylate (0.20 mmol, 1.0 equiv).

-

Solvent: Toluene (anhydrous, degassed).

-

Additive: Benzoic acid (10 mol%) [Optional: enhances rate in some difficult cases, though often not needed for this specific catalyst].

-

Apparatus: Flame-dried Schlenk tube or vial with septum.

Step-by-Step Workflow

Figure 2: Standard operating procedure for [3+2] annulation.

Critical Technical Notes

-

Concentration: The reaction works best at 0.1 M . Higher concentrations can lead to allenoate polymerization.

-

Temperature: While room temperature works, 0 °C is optimal for maximizing enantioselectivity (ee). Lowering to -20 °C may improve ee further but significantly retards the rate.

-

Order of Addition: Always add the allenoate last . The phosphine catalyst can react with the allenoate to form the zwitterion; if the electrophile is not present, the zwitterion may homodimerize.

-

Catalyst Stability: The catalyst is air-stable as a solid but oxidation-sensitive in solution . Use degassed solvents. If the catalyst appears yellow/orange (phosphine oxide formation), recrystallize or repurify.

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Low Conversion (<50%) | Catalyst oxidation ( | Check |

| Low Enantioselectivity | Temperature too high or background reaction. | Cool to -20 °C. Ensure uncatalyzed thermal background reaction is negligible (run blank). |

| Product Polymerization | Allenoate concentration too high. | Add allenoate via syringe pump over 1 hour. Dilute reaction to 0.05 M. |

| Racemic Product | Trace water interfering with H-bonds. | Add 4Å Molecular Sieves (activated). |

References

-

Discovery of Catalyst & Acrylate Scope: Han, X., Wang, Y., Zhong, F., & Lu, Y. (2011).[6][7] Enantioselective [3+2] cycloaddition of allenes to acrylates catalyzed by dipeptide-derived phosphines: facile creation of functionalized cyclopentenes containing quaternary stereogenic centers.[4][5] Journal of the American Chemical Society, 133(6), 1726–1729.[7]

-

Imine Annulation (Pyrroline Synthesis): Han, X., Zhong, F., Wang, Y., & Lu, Y. (2012).[6][7] Versatile enantioselective [3+2] cyclization between imines and allenoates catalyzed by dipeptide-based phosphines.[3][4] Angewandte Chemie International Edition, 51(3), 767–770.

-

Maleimide Scope: Han, X., & Lu, Y. (2012).[3] Asymmetric [3+2] annulation of allenes with maleimides catalyzed by dipeptide-derived phosphines.[3] Chemical Communications, 48(7), 970–972.[3]

-

Review of Amino Acid-Phosphine Catalysis: Ni, H., Chan, W. L., & Lu, Y. (2018).[6] Phosphine-catalyzed asymmetric organic reactions. Chemical Reviews, 118(19), 9344–9411.

Sources

- 1. O-TBDPS-D-Thr-N-Boc-L-tert-Leu-Diphenylphosphine, 100MG | Labscoop [labscoop.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Asymmetric [3+2] annulation of allenes with maleimides catalyzed by dipeptide-derived phosphines: facile creation of functionalized bicyclic cyclopentenes containing two tertiary stereogenic centers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enantioselective [3 + 2] annulation of α-substituted allenoates with β,γ-unsaturated N-sulfonylimines catalyzed by a bifunctional dipeptide phosphine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Selected Publications – Prof. Lu, Yixin [blog.nus.edu.sg]

- 7. Google Scholar [scholar.google.com]

Application Notes and Protocols for Monitoring O-TBDPS-D-Thr-N-Boc-L-tert-Leu-Diphenylphosphine Reactions

Introduction: The Role and Challenges of Phosphine-Dipeptide Ligands in Modern Synthesis

In the landscape of pharmaceutical and fine chemical synthesis, the demand for highly selective and efficient catalytic systems is paramount. Chiral phosphine ligands, particularly those incorporating peptide backbones, have emerged as powerful tools in asymmetric catalysis. The molecule at the focus of this guide, O-TBDPS-D-Thr-N-Boc-L-tert-Leu-Diphenylphosphine, is a sophisticated dipeptide-based chiral phosphine organocatalyst.[1][2][] Its unique architecture, featuring bulky protecting groups (tert-butyldiphenylsilyl and tert-butoxycarbonyl) and a stereochemically rich dipeptide core, allows for exceptional control in asymmetric transformations.[2][]

However, the very features that make such phosphines effective catalysts also present significant analytical challenges. The phosphorus(III) center is susceptible to oxidation to the corresponding phosphine oxide, a transformation that often deactivates the catalyst.[4] This air and moisture sensitivity necessitates careful handling and, critically, robust real-time monitoring of the reaction progress to ensure reproducibility and optimize yields.[4][5][6] This guide provides detailed protocols and expert insights for monitoring reactions involving O-TBDPS-D-Thr-N-Boc-L-tert-Leu-Diphenylphosphine and similar phosphine-containing dipeptides using two of the most accessible and informative analytical techniques in the organic chemistry laboratory: Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

PART 1: Thin-Layer Chromatography (TLC) Monitoring

TLC is a rapid, inexpensive, and highly effective technique for the qualitative monitoring of organic reactions.[7] It allows for the simultaneous visualization of starting materials, products, and byproducts, providing a snapshot of the reaction's progress.

The Causality Behind TLC Method Development

The key to successful TLC monitoring lies in selecting an appropriate mobile phase (eluent) that provides good separation between the starting phosphine, the desired product, and the primary byproduct, the phosphine oxide. Given the non-polar nature of the TBDPS and Boc protecting groups, a solvent system based on a mixture of a non-polar solvent (like hexanes) and a moderately polar solvent (like ethyl acetate) is a logical starting point.[1] The phosphine oxide, being more polar than the parent phosphine, will exhibit a lower Retention Factor (Rf) value on the silica gel plate.

Experimental Protocol: TLC Analysis

Materials:

-

Silica gel TLC plates (e.g., Merck silica gel 60 F-254)[7]

-

TLC developing chamber

-

Capillary tubes for spotting[7]

-

Eluent: Hexanes/Ethyl Acetate mixtures (start with 9:1, 8:2, 7:3 ratios)

-

Visualization agents:

Step-by-Step Procedure:

-

Prepare the TLC Chamber: Line the inside of the chamber with filter paper and add the chosen eluent to a depth of about 0.5 cm. Close the lid and allow the chamber to saturate for at least 15 minutes. This ensures a uniform solvent vapor environment, leading to reproducible Rf values.

-

Sample Preparation: At designated time points (e.g., t=0, 1h, 2h, etc.), withdraw a small aliquot (a few microliters) of the reaction mixture using a capillary tube. Dilute this aliquot with a small amount of a volatile solvent like ethyl acetate or dichloromethane in a small vial.

-

Spotting the Plate: Using a clean capillary tube, carefully spot the diluted reaction mixture onto the pencil-drawn baseline of the TLC plate. It is crucial to co-spot the starting phosphine material on a separate lane for comparison. If an authentic sample of the product is available, it should also be spotted.

-

Developing the Plate: Place the spotted TLC plate into the saturated chamber and close the lid. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

-

Visualization:

-

Remove the plate and immediately mark the solvent front with a pencil.

-

Visualize the spots under a UV lamp. Aromatic compounds like the diphenylphosphine moiety will appear as dark spots on a fluorescent background.[8][9]

-

Next, place the plate in a chamber containing a few crystals of iodine. Phosphines and other compounds can show up as temporary brown or yellow spots.[10]

-

Finally, dip the plate into a potassium permanganate stain solution. Phosphines, being readily oxidizable, will react with the KMnO₄ to produce a yellow or white spot on a purple background, often without heating.[10] The phosphine oxide will be less reactive towards this stain.

-

Data Interpretation and Troubleshooting

| Compound | Expected Rf Value (Hexanes/EtOAc 8:2) | Visualization Characteristics |

| O-TBDPS-D-Thr-N-Boc-L-tert-Leu-Diphenylphosphine | High (e.g., 0.6-0.7) | UV active. Stains readily with KMnO₄ (yellow/white spot on purple) without heating.[10] May appear as a transient spot in an iodine chamber. |

| Corresponding Phosphine Oxide | Lower than phosphine (e.g., 0.3-0.4) | UV active. Less reactive with KMnO₄ stain compared to the phosphine. |

| Product | Variable (depends on structure) | Visualization will depend on the product's functional groups. |

| Starting Materials (non-phosphine) | Variable | Visualization will depend on their respective functional groups. |

Troubleshooting:

-

Spots are too high (Rf > 0.8): The eluent is too polar. Increase the proportion of the non-polar solvent (e.g., hexanes).

-

Spots are too low (Rf < 0.2): The eluent is not polar enough. Increase the proportion of the polar solvent (e.g., ethyl acetate).

-

Streaking: The sample may be too concentrated, or the compound may be acidic or basic. Try diluting the sample further or adding a drop of acetic acid or triethylamine to the eluent.

PART 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Monitoring

NMR spectroscopy provides quantitative data on reaction progress and is the definitive method for characterizing phosphine-containing compounds, especially due to their air sensitivity.[11][12] ³¹P NMR is particularly powerful for directly observing the phosphorus-containing species.

The Power of ³¹P NMR in Monitoring Phosphine Reactions

Phosphorus-31 is a 100% naturally abundant, spin ½ nucleus, making ³¹P NMR a highly sensitive and straightforward technique.[13] The chemical shift of the phosphorus nucleus is exquisitely sensitive to its electronic environment. A trivalent phosphine (P(III)) will have a distinct chemical shift from its pentavalent phosphine oxide (P(V)) counterpart. This large chemical shift difference allows for unambiguous tracking of the starting phosphine's consumption and the formation of the phosphine oxide byproduct.[4][11][12]

Experimental Protocol: NMR Analysis

Materials:

-

NMR spectrometer (a benchtop NMR can be sufficient for ³¹P analysis)[11][12]

-

NMR tubes and caps

-

Deuterated solvent (e.g., CDCl₃, C₆D₆)

-

Internal standard (optional, for quantitative analysis)

Step-by-Step Procedure:

-

Sample Preparation (Inert Atmosphere is Key):

-

At designated time points, withdraw an aliquot (0.1-0.5 mL) of the reaction mixture under an inert atmosphere (e.g., using a nitrogen-flushed syringe).

-

Transfer the aliquot to a clean, dry NMR tube.

-

Add the appropriate deuterated solvent.

-

Cap the NMR tube securely. For highly air-sensitive reactions, it is advisable to use a J. Young valve NMR tube or to prepare the sample inside a glovebox.[5]

-

-

Acquiring the Spectra:

-

³¹P NMR: Acquire a proton-decoupled ³¹P NMR spectrum. This is a relatively quick experiment, often requiring only a few scans.

-

¹H NMR: Acquire a standard ¹H NMR spectrum. This will allow you to monitor the disappearance of starting material protons and the appearance of product protons. The bulky TBDPS and Boc groups will have characteristic signals.[14][15]

-

-

Data Processing and Analysis:

-

Process the spectra (Fourier transform, phase, and baseline correction).

-

³¹P NMR: Integrate the signal for the starting phosphine and the signal for the phosphine oxide. The relative integrals directly correspond to the molar ratio of these two species.

-

¹H NMR: Identify characteristic, well-resolved signals for the starting materials and products. The change in the integration of these signals over time will indicate the reaction's progress.

-

Data Interpretation and Expected Chemical Shifts

| Nucleus | Compound | Expected Chemical Shift (δ, ppm) | Key Features |

| ³¹P | O-TBDPS-D-Thr-N-Boc-L-tert-Leu-Diphenylphosphine | ~ -15 to -25 | A single peak in the typical range for triarylphosphines. |

| ³¹P | Corresponding Phosphine Oxide | ~ +25 to +40 | A significant downfield shift compared to the phosphine, indicating oxidation to P(V).[4][16] The exact shift can be influenced by hydrogen bonding.[16] |

| ¹H | Boc Group (tert-butyl) | ~ 1.4 | A sharp singlet integrating to 9 protons. Its environment may change slightly upon product formation.[14] |

| ¹H | TBDPS Group (tert-butyl) | ~ 1.1 | A sharp singlet integrating to 9 protons. |

| ¹H | TBDPS Group (phenyl) | ~ 7.3-7.8 | Complex multiplets in the aromatic region. |

| ¹H | Diphenylphosphine (phenyl) | ~ 7.2-7.5 | Complex multiplets in the aromatic region. |

| ¹H | Peptide Backbone (α-H, β-H, NH) | Variable | These signals can be complex but provide a fingerprint for the molecule. Changes in these signals are indicative of product formation.[15][17] Amide protons (NH) are good probes. |

Calculating Reaction Conversion via ³¹P NMR:

Conversion (%) = [Integral(Product) / (Integral(Starting Material) + Integral(Product))] * 100

Note: This calculation assumes the product is also a phosphorus-containing species. If monitoring the disappearance of the starting phosphine catalyst, the calculation would be:

Consumption of Phosphine (%) = [ (Initial Integral(Phosphine) - Current Integral(Phosphine)) / Initial Integral(Phosphine) ] * 100

PART 3: Visualization of Workflows

TLC Monitoring Workflow

Caption: Workflow for monitoring a reaction using TLC.

NMR Monitoring Workflow

Caption: Workflow for monitoring a reaction using NMR.

Conclusion

Effective reaction monitoring is not merely procedural; it is a cornerstone of successful process development and optimization. For high-value, sensitive reagents like O-TBDPS-D-Thr-N-Boc-L-tert-Leu-Diphenylphosphine, a dual-pronged analytical approach using both TLC and NMR provides a comprehensive understanding of the reaction's state. TLC offers a rapid, qualitative assessment, ideal for quick checks of reaction initiation and progression. In contrast, NMR, particularly ³¹P NMR, delivers unambiguous, quantitative data, crucial for determining precise conversion rates and identifying potential catalyst degradation pathways. By implementing these self-validating protocols, researchers, scientists, and drug development professionals can navigate the complexities of modern catalysis with greater confidence and control, ultimately leading to more efficient and robust synthetic outcomes.

References

-

Monitoring the Oxidation of Phosphine ligands using 31P NMR | Magritek. Magritek.

-

Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek. Magritek. (2023, March 13).

-

O-TBDPS-D-Thr-N-Boc-L-tert-Leu-Diphenylphosphine, 100MG | Labscoop. Labscoop.

-

Phosphorus-containing amino acids with a P–C bond in the side chain or a P–O, P–S or P–N bond: from synthesis to applications - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10917J - The Royal Society of Chemistry. RSC Publishing. (2020, February 13).

-

Synthesis of Dipeptide, Amide, and Ester without Racemization by Oxalyl Chloride and Catalytic Triphenylphosphine Oxide - Organic Chemistry Portal. Organic Chemistry Portal.

-

O-TBDPS-D-Thr-N-Boc-L-tert-Leu-Diphénylphosphine - Chem-Impex. Chem-Impex.

-

CAS 1264520-63-9 O-TBDPS-D-Thr-N-Boc-L-tert-Leu-Diphenylphosphine. BOC Sciences.

-

O-TBDPS-D-Thr-N-Boc-L-tert-Leu-Diphenylphosphine | 1264520-63-9 - TCI Chemicals. TCI Chemicals.

-

31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P [[double bond, length as m-dash]] O group and proton donors - RSC Publishing. RSC Publishing.

-

Enantioseparation of P-Stereogenic Secondary Phosphine Oxides and Their Stereospecific Transformation to Various Tertiary Phosphine Oxides and a Thiophosphinate | The Journal of Organic Chemistry - ACS Publications. ACS Publications. (2021, October 11).

-

Three-Component Coupling Catalyzed by Phosphine: Preparation of α-Amino γ-Oxo Acid Derivatives - Scirp.org. Scirp.org. (2012).

-

Enantioseparation of P-Stereogenic Secondary Phosphine Oxides and Their Stereospecific Transformation to Various Tertiary Phosphine Oxides and a Thiophosphinate - PMC. PMC.

-

“Bioorthogonal reactions of triarylphosphines and related analogs” - PMC. PMC.

-

Direct carbonyl reductive functionalizations by diphenylphosphine oxide - PMC - NIH. NIH. (2025, February 7).

-

Monitoring Lead–Phosphorus Interactions Through 31 P-NMR Used as a Sensor in Phosphine Functionalized Silica Gel Adsorbent - MDPI. MDPI. (2025, July 26).

-

Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Oxford Instruments.

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. MDPI. (2022, February 9).

-

TLC stains. University of California, Los Angeles.

-

Wittig Reaction - Large TLC Analysis. University of Wisconsin-Madison.

-

7.5 High Resolution NMR Spectroscopy.

-

Monitoring Reactions by TLC The fastest and most commonly used method to follow the course of an organic reaction is by thin lay - Wsu. Washington State University.

-

Handling air and moisture sensitivity of N-Xantphos - Benchchem. Benchchem.

-

TLC Visualization Solutions. University of Colorado Boulder.

-

O-TBDPS-D-Thr-N-Boc-L-tert-Leu-Diphenylphosphine - - Sigma-Aldrich. Sigma-Aldrich.

-

Thin-Layer Chromatography of Phospholipids - PMC - NIH. NIH.

-

Working with air and moisture sensitive compounds - Molecular Inorganic Chemistry. Utrecht University. (2008, April 12).

-

A Qualitative Study of TLC for Detection of Pesticides and Poisons in Food Products - Journal Of Current Pharma Research. Journal of Current Pharma Research. (2025, May 1).

-

Continuous real-time monitoring of phosphine concentrations in air using electrochemical detectors interfaced by radio telemetry - PubMed. PubMed. (2002, May 1).

-

Monitoring Solid-Phase Reactions with Thin-Layer Chromatography - Thieme Chemistry. Thieme Chemistry.

-

Highly Selective Microsensor for Monitoring Trace Phosphine in the Environment | Analytical Chemistry - ACS Publications. ACS Publications. (2023, January 19).

-

Air-Sensitive Chemistry: Practical and Safety Considerations - Fisher Scientific. Fisher Scientific. (2021, May 15).

-

Three-dimensional solid-state NMR spectroscopy of a peptide oriented in membrane bilayers - PMC. PMC.

-

NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability - American Chemical Society. American Chemical Society.

-

A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory - ChemRxiv. ChemRxiv.

Sources

- 1. O-TBDPS-D-Thr-N-Boc-L-tert-Leu-Diphenylphosphine, 100MG | Labscoop [labscoop.com]

- 2. chemimpex.com [chemimpex.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. molan.wdfiles.com [molan.wdfiles.com]

- 6. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.be]

- 7. s3.wp.wsu.edu [s3.wp.wsu.edu]

- 8. Wittig Reaction - Large TLC Analysis [sites.google.com]

- 9. faculty.fiu.edu [faculty.fiu.edu]

- 10. TLC stains [reachdevices.com]

- 11. magritek.com [magritek.com]

- 12. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]

- 13. nmr.oxinst.com [nmr.oxinst.com]

- 14. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]

- 15. Thieme E-Books & E-Journals [thieme-connect.de]

- 16. 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P [[double bond, length as m-dash]] O group and proton donors - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 17. NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability - American Chemical Society [acs.digitellinc.com]

O-TBDPS-D-Thr-N-Boc-L-tert-Leu-Diphenylphosphine handling and storage procedures

Part 1: Executive Summary

O-TBDPS-D-Thr-N-Boc-L-tert-Leu-Diphenylphosphine is a high-value, chiral bidentate ligand or catalyst intermediate characterized by a peptide backbone (L-tert-Leucine and D-Threonine) functionalized with a diphenylphosphine (

Critical Constraint: The molecule contains a trivalent phosphorus (

Part 2: Chemical Profile & Stability Analysis

| Feature | Specification / Characteristic |

| Chemical Structure | Boc-L-tert-Leu-D-Thr(OTBDPS)-PPh₂ (Peptide-Phosphine Conjugate) |

| Key Functionality | |

| Physical State | White to off-white amorphous foam or powder |

| Solubility | Soluble in DCM, THF, Toluene, EtOAc.[1] Insoluble in Water/Hexanes. |

| Air Stability | Poor. Oxidizes to phosphine oxide within minutes/hours in solution; days as solid. |

| Moisture Stability | Moderate. TBDPS and Boc are stable to ambient moisture, but hydrolysis can occur under acidic conditions. |

| Thermal Stability | Store at -20°C. Avoid temperatures >40°C during rotary evaporation. |

Structural Vulnerabilities[1][2]

-

Diphenylphosphine (

): The electron-rich phosphorus lone pair is the active catalytic site but also the primary degradation point. Oxidation is irreversible. -

Boc Group: Acid-labile.[] Avoid contact with strong acids (TFA, HCl) unless deprotection is intended.

-

TBDPS Ether: Stable to most conditions but can be cleaved by fluoride sources (TBAF) or strong acid.

Part 3: Protocol 1 - Receiving & Initial Quality Control (QC)

Objective: Validate the purity of the ligand immediately upon arrival without compromising its integrity.

Equipment:

-

NMR Tube with J. Young valve or high-quality septum.

-

Anhydrous, degassed solvent (

or

Step-by-Step Methodology:

-

Unpacking: Do not open the shipping vial in ambient air. Transfer the sealed vial immediately into a glovebox or purge with inert gas via a needle before opening.

-

Sampling: Dissolve ~10 mg of the compound in 0.6 mL of degassed deuterated solvent.

-

Analysis (

NMR): This is the gold standard for purity.-

Target Signal: A sharp singlet typically in the range of -10 to -30 ppm (characteristic of tertiary phosphines).

-

Impurity Signal: A peak shifted downfield by ~30–50 ppm (typically +25 to +45 ppm ) indicates Phosphine Oxide .

-

-

Acceptance Criteria:

-

integration for the

-

integration for the

-

integration for the

Part 4: Protocol 2 - Storage & Inventory Management

Long-term stability is dependent on preventing the "slow leak" of oxygen into the container.

The "Double-Barrier" Storage System:

-

Primary Container: The ligand must be stored in a glass vial with a Teflon-lined screw cap. Parafilm is insufficient for long-term storage of phosphines.

-

Secondary Container: Place the primary vial inside a secondary jar containing a packet of activated desiccant and an oxygen scavenger sachet.

-

Environment: Store at -20°C .

-

Re-sealing: If the vial is opened, it must be backfilled with Argon or Nitrogen before returning to the freezer.

Part 5: Protocol 3 - Solubilization & Reaction Setup

Context: Most catalytic failures with this ligand stem from using non-degassed solvents. Dissolved oxygen in HPLC-grade solvents is sufficient to kill the catalyst.

Workflow Logic: Inert Handling

Figure 1: Decision matrix for handling air-sensitive phosphine ligands.

Detailed Methodology: Freeze-Pump-Thaw (The Gold Standard)

Do not rely solely on sparging (bubbling gas) for high-value asymmetric catalysis.

-

Freeze: Place the solvent flask (Schlenk flask) in liquid nitrogen until solid.

-

Pump: Open the flask to high vacuum (0.1 mmHg) for 5-10 minutes to remove headspace gases.

-

Thaw: Close the flask, remove from

, and thaw in a warm water bath. Gas bubbles will evolve. -

Repeat: Cycle this process 3 times.

-

Use: Backfill with Argon. Use a cannula or gas-tight syringe to transfer solvent to the ligand vial.

Part 6: Troubleshooting & Recovery

| Observation | Diagnosis | Corrective Action |

| White solid turns sticky/yellow | Partial Oxidation or Hydrolysis. | Do not use for catalysis. Attempt recrystallization from degassed EtOH/Hexanes (if applicable) or repurpose for non-critical trials. |

| Cloudy solution in DCM | Insoluble salts or Phosphine Oxide formation. | Filter solution through a 0.2 |

| Low Enantiomeric Excess (ee) | Ligand oxidation. | Check |

Part 7: References

-

Handling Air-Sensitive Reagents:

-

Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds. Wiley-Interscience.

-

Sigma-Aldrich Technical Bulletin AL-134: Handling Air-Sensitive Reagents.Link

-

-

Peptide-Phosphine Ligand Synthesis & Properties:

-

Gilbertson, S. R., & Chang, C.-W. T. (1995). "Synthesis of Phosphine-Rhodium Complexes of Helical Peptides." Journal of Organic Chemistry, 60(20), 6226–6228. Link

-

Note: Establishes the stability profile of phosphines attached to helical peptide backbones.

-

-

Phosphine Oxidation & NMR Characterization:

-

Quin, L. D. (2000). A Guide to Organophosphorus Chemistry. Wiley-Interscience. (See Chapter on

NMR shifts of P(III) vs P(V)). -

BenchChem Technical Support: Handling Air-Sensitive Phosphine Ligands.Link

-

-

Protecting Group Chemistry (Boc/TBDPS):

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. Link

-

Sources

Troubleshooting & Optimization

Technical Support Center: O-TBDPS-D-Thr-N-Boc-L-tert-Leu-Diphenylphosphine Reactions

Welcome to the technical support center for reactions involving the dipeptide-based chiral phosphine organocatalyst, O-TBDPS-D-Thr-N-Boc-L-tert-Leu-Diphenylphosphine. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of employing this sophisticated catalyst. Here, we address common challenges and frequently asked questions, with a special focus on how additives can be leveraged to optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is O-TBDPS-D-Thr-N-Boc-L-tert-Leu-Diphenylphosphine and what is its primary function?

O-TBDPS-D-Thr-N-Boc-L-tert-Leu-Diphenylphosphine is a chiral organocatalyst widely used in asymmetric synthesis.[1][] Its structure combines a dipeptide backbone, which creates a defined chiral environment, with a diphenylphosphine moiety. The diphenylphosphine group acts as the catalytic center, functioning as a potent nucleophile to initiate a variety of chemical transformations.[3][4] This catalyst is particularly effective in mediating asymmetric cyclization and annulation reactions, providing access to complex molecular architectures with high stereocontrol.[5]

Q2: What is the general mechanism for reactions catalyzed by this phosphine?

The hallmark of nucleophilic phosphine catalysis is the initial addition of the tertiary phosphine to an activated electrophile (like an allene, alkyne, or alkene).[3] This forms a reactive zwitterionic intermediate, typically a phosphonium enolate or dienolate.[4] This intermediate then engages with another reactant in the mixture. The chiral scaffolding provided by the dipeptide backbone directs this subsequent reaction, leading to the formation of a stereodefined product. The final step involves the elimination and regeneration of the phosphine catalyst, thus completing the catalytic cycle.

Caption: General workflow of a nucleophilic phosphine catalytic cycle.

Q3: Why are additives often required for these reactions?

Additives are critical tools for optimizing phosphine-catalyzed reactions. Their role is multifaceted and can significantly impact reaction efficiency and selectivity.[6] Key functions include:

-

Scavenging Inhibitors: Trace amounts of water or other protic impurities can interfere with reactive intermediates. Additives like molecular sieves are used to rigorously exclude moisture.[5]

-

Enhancing Reaction Rates: Some additives can accelerate key steps in the catalytic cycle. For instance, a protic additive might facilitate proton transfer steps, which can sometimes be rate-limiting.[7]

-

Improving Stereoselectivity: Additives can influence the conformational rigidity of the catalyst-substrate complex in the transition state. This can amplify the chiral induction, leading to higher enantiomeric or diastereomeric excess.

-

Minimizing Side Reactions: By promoting the desired reaction pathway, additives can help suppress the formation of unwanted byproducts.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Problem: Low or Stalled Reaction Conversion

Q: My reaction has stalled with significant starting material remaining. What are the likely causes and solutions?

This is a common issue that can often be traced back to catalyst activity or reaction conditions.

-

Potential Cause 1: Catalyst Degradation (Oxidation)

-

The Science: The diphenylphosphine moiety is susceptible to oxidation to diphenylphosphine oxide, especially when exposed to air. This oxidized form is catalytically inactive.

-

Troubleshooting Steps:

-

Ensure Proper Storage: The catalyst should be stored under an inert atmosphere (Nitrogen or Argon) and kept cold.[]

-

Use Inert Atmosphere Techniques: Set up your reaction under a positive pressure of an inert gas. Use Schlenk line or glovebox techniques for optimal results.[8]

-

Degas Solvents: Solvents can contain dissolved oxygen. Degas your anhydrous solvents by sparging with an inert gas or through freeze-pump-thaw cycles before use.

-

-

-

Potential Cause 2: Presence of Water

-

The Science: Water can hydrolyze key intermediates in the catalytic cycle or react with starting materials, halting the reaction.

-

Troubleshooting Steps:

-

Use Anhydrous Solvents: Always use freshly dried, anhydrous solvents.

-

Introduce an Additive: The most common and effective solution is the addition of activated molecular sieves (MS). 5Å molecular sieves are frequently used in published procedures with this catalyst.[5] They act as a scavenger for trace amounts of water.

-

-

Sources

- 1. chemimpex.com [chemimpex.com]

- 3. Phosphine Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances in Nucleophilic Phosphine Catalysis of Alkenes, Allenes, Alkynes, and MBHADs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. O-TBDPS-D-Thr-N-Boc-L-tert-Leu-Diphenylphosphine, 100MG | Labscoop [labscoop.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. BJOC - Preparation of phosphines through C–P bond formation [beilstein-journals.org]

- 8. jpt.com [jpt.com]

Troubleshooting low yields in phosphine-catalyzed cyclizations

Topic: Troubleshooting Low Yields in Phosphine-Catalyzed Cyclizations ([3+2], [4+2], Rauhut-Currier) Current Status: Active Operator: Senior Application Scientist

Mission Statement

Welcome to the technical support hub for nucleophilic phosphine catalysis. Unlike metal-ligand chemistry, phosphine organocatalysis relies on the unique nucleophilicity of the phosphorus atom to generate zwitterionic intermediates (e.g., Lu-Trost, Rauhut-Currier).

The Core Problem: These reactions are notoriously sensitive to the "Goldilocks" zone of proton transfer. If the proton transfer is too slow, the zwitterion collapses back to starting materials. If the catalyst is too basic, you get polymerization.

Use the modules below to diagnose your specific failure mode.

Module 1: The "Dead" Reaction (0% Conversion)

User Issue:

"I added 20 mol% PBu₃ to my allenoate and acrylate, but after 24 hours, I only see starting material on the NMR. The solution is clear."

Root Cause Analysis: Catalyst Oxidation

Phosphines (P^III) are oxygen scavengers. They react with atmospheric oxygen to form phosphine oxides (P^V=O), which are catalytically dead.

-

The Trap: Unlike amines, phosphine oxides are not basic or nucleophilic enough to trigger the reaction.

-

Visual Cue: Many alkyl phosphines (like PBu₃) have a pungent, garlic-like odor. Phosphine oxides are often odorless solids. If your "stinky" catalyst doesn't smell, it’s likely oxidized.

Diagnostic Protocol: ³¹P NMR Check

Do not rely on TLC. Run a crude ³¹P NMR of your reaction mixture (unlocked is fine).

-

Active Catalyst (PBu₃): ~ -30 ppm.

-

Dead Catalyst (O=PBu₃): ~ +45 to +50 ppm.

Troubleshooting Steps

-

Switch to Borane Adducts: If your lab environment makes handling free alkyl phosphines difficult, use phosphine-borane complexes (e.g., PBu3•BH3). These are air-stable solids.[1] Deprotect in situ by heating or adding an amine (DABCO) to release the active catalyst.

-

The "Freeze-Pump-Thaw" Standard: Sparging with argon is often insufficient for alkyl phosphines. See Protocol A below.

Module 2: Low Yields & Stalled Reactions (<40% Yield)

User Issue:

"The reaction starts but stalls at 30-40% conversion. I see the product, but the reaction won't go to completion even with heat."

Root Cause Analysis: The Proton Transfer Bottleneck

In the Lu-Trost [3+2] annulation and Rauhut-Currier reactions, the rate-determining step (RDS) is often the proton transfer required to isomerize the initial zwitterion (see Diagram 1).

-

Mechanism: The phosphine adds to the substrate (e.g., allenoate) to form a zwitterion.[2][3] This zwitterion must be protonated at the

-position and deprotonated at the -

The Failure: In strictly anhydrous, aprotic solvents (e.g., dry THF), this proton transfer is extremely slow. The zwitterion simply collapses back to starting materials (reversibility).

Solution: Engineering the Proton Shuttle

You need a "Proton Shuttle" to bridge the gap.

-

The Fix: Add 1.0–5.0 equivalents of a protic additive.

-

Water: Often effective but can hydrolyze esters.

-

Phenol / Benzoic Acid: O. Kwon and others have demonstrated that weak acids facilitate the proton transfer without quenching the zwitterion.

Representative Data: Effect of Additives on [3+2] Annulation

Based on general trends in phosphine catalysis literature (e.g., Kwon, O. et al.)

| Solvent System | Additive (1 eq) | Relative Rate ( | Yield (24h) | Notes |

| Benzene (Anhydrous) | None | 1.0 | 15% | Stalled reaction. |

| Benzene | Water | 8.5 | 65% | Faster, but some hydrolysis. |

| Benzene | Phenol (PhOH) | 25.0 | 92% | Optimal proton shuttle. |

| DCM | Benzoic Acid | 12.0 | 78% | Good, but acid can deactivate basic phosphines. |

Module 3: The "Gummy Mess" (Polymerization)

User Issue:

"My reaction turned into a viscous gel. The Michael acceptor (acrylate) is gone, but the allenoate is still there."

Root Cause Analysis: Basicity vs. Nucleophilicity Mismatch

Phosphines are both nucleophiles and bases.

-

The Mechanism: If the phosphine is too basic (e.g., PEt₃, PBu₃), it can deprotonate the Michael acceptor or initiate anionic polymerization of the acrylate before it enters the catalytic cycle with the allenoate.

-

The Result: Poly-acrylate (gunk) and unreacted allenoate.

Troubleshooting Decision Tree

-

Dilution: Run the reaction at 0.05 M or 0.1 M. High concentrations favor intermolecular polymerization.

-

Tuning the Catalyst: Switch to a phosphine that is more nucleophilic but less basic .

-

Too Basic: PEt₃, PBu₃ (

of conjugate acid ~8.7) -

Sweet Spot: PPhMe₂ or PPh₂Me (Balanced)

-

Too Weak: PPh₃ (Often too sterically hindered and weak for difficult substrates).

-

Visualizing the Mechanism & Failure Points

The following diagram illustrates the critical "Proton Transfer" step where most reactions fail (Module 2) and the polymerization side-reaction (Module 3).

Caption: The "Valley of Death" in phosphine catalysis is the Proton Transfer step (Red Diamond). Without additives, the Zwitterion collapses. Excess basicity leads to Polymerization (Grey).

Experimental Protocols

Protocol A: Rigorous Deoxygenation (Freeze-Pump-Thaw)

Required for alkyl phosphines (PBu₃, PEt₃) to prevent Module 1 failure.

-

Setup: Place your solvent and substrate (minus catalyst) in a Schlenk tube.

-

Freeze: Submerge the tube in liquid nitrogen until the solvent is solid.

-

Pump: Open the stopcock to high vacuum (0.1 mmHg) for 5–10 minutes. Close stopcock.

-

Thaw: Remove from liquid nitrogen and thaw in a warm water bath. Gas bubbles will evolve.

-

Repeat: Perform this cycle 3 times.

-

Add Catalyst: Backfill with Argon. Add the phosphine catalyst (via syringe if liquid, or as a solid under positive argon flow) only after this process.

Protocol B: The "Water/Phenol" Screen

Use this when the reaction is clean but conversion is low (Module 2).

-

Prepare 4 vials with the substrate mixture (0.1 mmol scale).

-

Vial 1: Anhydrous solvent (Control).

-

Vial 2: Add 1.0 eq. Water.

-

Vial 3: Add 20 mol% Phenol.

-

Vial 4: Add 20 mol% Benzoic Acid.

-

Run reaction for 4 hours.

-

Analyze by Crude NMR. Note: If Phenol works, it indicates the zwitterion needed proton stabilization.

References & Authority

-

Lu, X., Zhang, C., & Xu, Z. (2001). "Reactions of electron-deficient alkynes and allenes under phosphine catalysis." Accounts of Chemical Research, 34(7), 535-544.

-

Foundational text on the mechanism and zwitterionic intermediates.

-

-

Mercier, E., & Kwon, O. (2018). "Phosphine Organocatalysis." Chemical Reviews.

-

Authoritative review covering additives, proton shuttles, and catalyst selection.

-

-

Methot, J. L., & Roush, W. R. (2004). "Nucleophilic Phosphine Organocatalysis." Advanced Synthesis & Catalysis, 346(9-10), 1035-1050.

-

Detailed discussion on the basicity vs. nucleophilicity trade-offs.

-

-

Cowen, B. J., & Miller, S. J. (2007).[4] "Enantioselective Catalysis of the Rauhut-Currier Reaction." Journal of the American Chemical Society, 129(36), 10988-10989.

-

Provides insights into protic additives and catalyst tuning.

-

Sources

Technical Support Center: Scaling Asymmetric Annulations with O-TBDPS-D-Thr-N-Boc-L-tert-Leu-Diphenylphosphine

Current Status: Operational Ticket ID: SC-PHOS-1264520 Assigned Specialist: Senior Application Scientist, Process Development

Ligand Profile & Critical Handling

Before initiating any scale-up (10g+), you must understand the physicochemical limitations of this ligand. It is a bifunctional dipeptide-phosphine organocatalyst. Its efficacy relies on the cooperative effect between the hydrogen-bonding amide backbone and the nucleophilic phosphorus center.

| Parameter | Specification |

| Chemical Name | O-TBDPS-D-Thr-N-Boc-L-tert-Leu-Diphenylphosphine |

| CAS Number | 1264520-63-9 |

| Molecular Weight | 725.0 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in CHCl₃, DCM, Toluene, THF; Insoluble in Hexanes, Water |

| Air Stability | Low. Susceptible to P(III) |

| Moisture Stability | Moderate (TBDPS is stable to mild base, sensitive to strong acid). |

The "Zero-Step": Catalyst Integrity Check

Why this matters: On a milligram scale, a 5% oxide impurity is negligible. On a multi-gram scale, oxidized catalyst acts as a dead mass that alters the kinetic profile and solubility.

Protocol:

-

Visual Inspection: If the solid is sticky or yellowed, it has likely hydrolyzed or oxidized.

-

³¹P NMR Verification (Essential):

-

Dissolve ~10 mg in degassed CDCl₃.

-

Target Peak: Single sharp peak around -10 to -20 ppm (typical for alkyl-diarylphosphines).

-

Fail State: Any peak around +25 to +35 ppm indicates Phosphine Oxide. If Oxide > 5%, re-purify via rapid silica filtration under Argon before use.

-

Scale-Up Protocol: Asymmetric [3+2] Annulation

Context: This protocol addresses the scaling of a standard allenoate-imine [3+2] cycloaddition from 0.1 mmol to 20 mmol (~15g scale).

Workflow Diagram

Figure 1: Critical Path for scaling phosphine-catalyzed annulations. Note the emphasis on exotherm control during addition.

Step-by-Step Methodology

1. System Preparation (The Inert Manifold)

-

Equipment: 500 mL 3-neck round bottom flask, mechanical stirrer (overhead), internal temperature probe, addition funnel.

-

Atmosphere: Cycle Vacuum/Nitrogen 3 times. Phosphines degrade rapidly in solution if O₂ is present.

2. Solvent & Concentration

-

Solvent: Dichloromethane (DCM) or Toluene.

-

Concentration: 0.1 M to 0.2 M.

-

Warning: Do not exceed 0.5 M. High concentration promotes non-selective background reactions and oligomerization of the allenoate.

-

3. Reaction Setup

-

Charge the flask with the Imine/Substrate (20 mmol, 1.0 equiv) and Catalyst (2 mmol, 10 mol%).

-

Add degassed solvent (100 mL).

-

Cool to 0°C (or optimized temperature).

-

Note: Lower temperatures (-20°C) often improve ee but significantly retard the rate. At scale, 0°C is often the best compromise.

-

4. The Critical Addition (Allenoate)

-

Reagent: Allenoate (24 mmol, 1.2 equiv).

-

Technique: Dissolve allenoate in 20 mL solvent. Add dropwise over 30–60 minutes via addition funnel.

-

Why: The reaction is exothermic. A rapid temperature spike will erode enantioselectivity (ee). The phosphine triggers a zwitterionic intermediate; if local concentration of allenoate is too high, it may homopolymerize.

5. Monitoring & Quench

-

Monitor via TLC. The phosphine catalyst usually runs as a distinct spot.

-

Once conversion >98%, concentrate immediately. Do not leave the reaction stirring overnight if finished; the product can degrade or racemize via retro-Michael pathways.

Troubleshooting & FAQs

Decision Tree: Diagnosing Failure

Figure 2: Diagnostic logic for common scale-up deviations.

Frequently Asked Questions

Q1: My reaction turned into a gummy solid and stopped stirring. What happened? A: You likely ran the reaction too concentrated (>0.5 M). The zwitterionic intermediates in phosphine catalysis are highly polar and can aggregate.

-

Fix: Dilute to 0.1 M. If using Toluene, switch to DCM or CHCl₃ for better solubility of the intermediates.